molecular formula C16H19ClN2OS2 B2814485 N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954038-05-2

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2814485
CAS No.: 954038-05-2
M. Wt: 354.91
InChI Key: MECGBALBDMSBIE-UHFFFAOYSA-N
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Description

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Substitution Reaction: The 4-chlorobenzyl group is introduced via a substitution reaction, where a suitable thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It can be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-butyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGBALBDMSBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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